1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE
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Overview
Description
1-{BICYCLO[221]HEPTAN-2-YL}-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a bicyclic structure combined with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through Diels-Alder reactions or other cycloaddition reactions. The piperazine ring is then introduced through nucleophilic substitution reactions, often using halogenated intermediates .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated intermediates, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core and exhibit similar chemical properties.
Piperazine derivatives: Compounds with piperazine rings are often used in medicinal chemistry for their pharmacological properties.
Uniqueness
1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to the combination of the bicyclic structure and the piperazine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-23-19-5-3-4-17(20(19)24-2)14-21-8-10-22(11-9-21)18-13-15-6-7-16(18)12-15/h3-5,15-16,18H,6-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVRQJVVBDBNDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C3CC4CCC3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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